molecular formula C9H13NO2S B15261129 2-Ethyl-6-methylbenzene-1-sulfonamide

2-Ethyl-6-methylbenzene-1-sulfonamide

Cat. No.: B15261129
M. Wt: 199.27 g/mol
InChI Key: OAIHSIWIAKVSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Ethyl-6-methylbenzene (also known as 2-Ethyl-6-methyltoluene) followed by the introduction of an amine group. One common method involves the reaction of 2-Ethyl-6-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide.

Industrial Production Methods

In industrial settings, the production of sulfonamides often involves large-scale sulfonation reactions using sulfur trioxide or oleum as sulfonating agents. The subsequent amination step can be carried out using gaseous ammonia or liquid amines under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Ethyl-6-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, thereby exerting an antibacterial effect.

Comparison with Similar Compounds

Similar Compounds

    p-Toluenesulfonamide: Another sulfonamide with a similar structure but different substituents on the benzene ring.

    Sulfamethazine: A sulfonamide used as an antibacterial agent in veterinary medicine.

    Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections.

Uniqueness

2-Ethyl-6-methylbenzene-1-sulfonamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other sulfonamides.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-ethyl-6-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-8-6-4-5-7(2)9(8)13(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)

InChI Key

OAIHSIWIAKVSCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.